S,S'-(1,1-dioxidotetrahydrothiene-3,4-diyl) diethanethioate
Overview
Description
S,S’-(1,1-dioxidotetrahydrothiene-3,4-diyl) diethanethioate: is a chemical compound with the molecular formula C8H12O4S3 It is known for its unique structure, which includes a tetrahydrothiene ring with two sulfur atoms and an ethanethioate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S,S’-(1,1-dioxidotetrahydrothiene-3,4-diyl) diethanethioate typically involves the reaction of tetrahydrothiene derivatives with ethanethioate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. The exact synthetic route may vary depending on the desired purity and yield of the compound.
Industrial Production Methods
In an industrial setting, the production of S,S’-(1,1-dioxidotetrahydrothiene-3,4-diyl) diethanethioate may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
S,S’-(1,1-dioxidotetrahydrothiene-3,4-diyl) diethanethioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The ethanethioate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of S,S’-(1,1-dioxidotetrahydrothiene-3,4-diyl) diethanethioate include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of S,S’-(1,1-dioxidotetrahydrothiene-3,4-diyl) diethanethioate depend on the specific reaction conditions. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
S,S’-(1,1-dioxidotetrahydrothiene-3,4-diyl) diethanethioate has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of S,S’-(1,1-dioxidotetrahydrothiene-3,4-diyl) diethanethioate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to S,S’-(1,1-dioxidotetrahydrothiene-3,4-diyl) diethanethioate include other tetrahydrothiene derivatives and ethanethioate compounds. Examples include:
- 1,1’- (1,1-Dioxidotetrahydrothiene-3,4-diyl)diurea
- S,S’-(1,1-Dioxidotetrahydrothiene-3,4-diyl) diethanethioate
Uniqueness
What sets S,S’-(1,1-dioxidotetrahydrothiene-3,4-diyl) diethanethioate apart from similar compounds is its specific combination of functional groups and its unique chemical properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
S-(4-acetylsulfanyl-1,1-dioxothiolan-3-yl) ethanethioate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4S3/c1-5(9)13-7-3-15(11,12)4-8(7)14-6(2)10/h7-8H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXOMJTPNTHKCHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SC1CS(=O)(=O)CC1SC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101149317 | |
Record name | Ethanethioic acid, S,S′-(tetrahydro-1,1-dioxido-3,4-thiophenediyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101149317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
201990-26-3 | |
Record name | Ethanethioic acid, S,S′-(tetrahydro-1,1-dioxido-3,4-thiophenediyl) ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=201990-26-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanethioic acid, S,S′-(tetrahydro-1,1-dioxido-3,4-thiophenediyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101149317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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